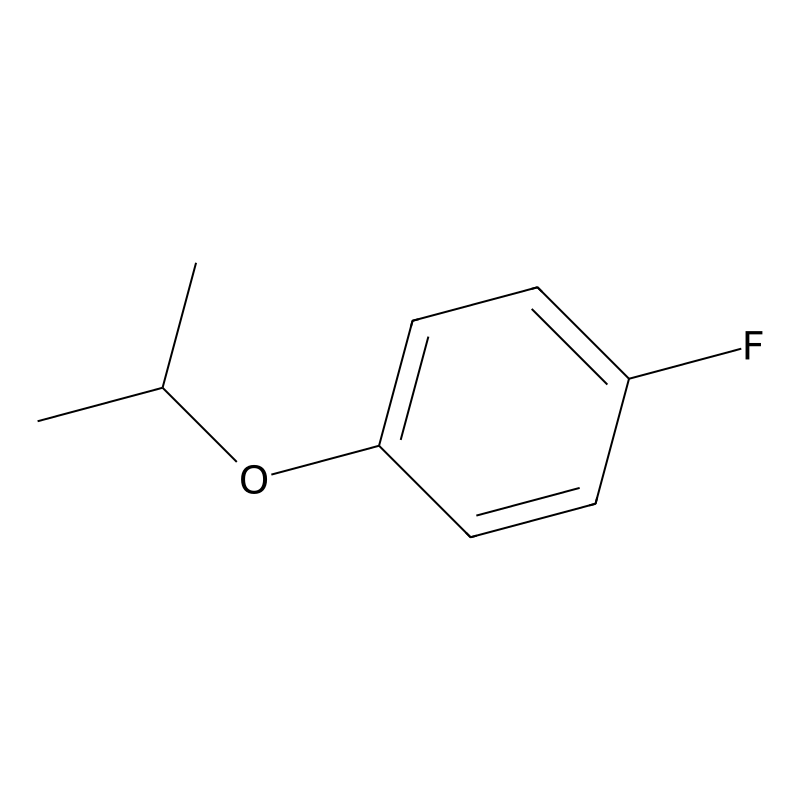

1-Fluoro-4-isopropoxybenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

The presence of a fluorine atom and an isopropoxy group on the benzene ring makes 1-Fluoro-4-isopropoxybenzene an interesting molecule for organic synthesis. The fluorine atom can activate the ring for further reactions, while the isopropoxy group can serve as a protecting group or a leaving group depending on the reaction conditions. More research is needed to explore its reactivity and potential applications in organic synthesis PubChem, 1-Fluoro-4-isopropoxybenzene: .

Medicinal Chemistry

Fluorine substitution is a common strategy in medicinal chemistry to improve the potency and bioavailability of drugs. The strategic placement of fluorine can alter the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule. 1-Fluoro-4-isopropoxybenzene could potentially serve as a starting material for the synthesis of novel drug candidates, but further research into its biological properties is necessary Nature Reviews Drug Discovery, Fluorine in medicinal chemistry: .

Material Science

Aromatic compounds with functional groups like 1-Fluoro-4-isopropoxybenzene can be useful building blocks for the development of new materials. Depending on the specific properties of the material being designed, the fluorine atom and isopropoxy group could influence factors like conductivity, thermal stability, or self-assembly properties. More research is required to explore the potential applications of 1-Fluoro-4-isopropoxybenzene in material science.

1-Fluoro-4-isopropoxybenzene is an aromatic compound characterized by the presence of a fluorine atom and an isopropoxy group attached to a benzene ring. Its molecular formula is C9H11FO, and it has a molecular weight of 154.19 g/mol. The structure includes a fluorine atom at the para position (1-position) relative to the isopropoxy group (4-position) on the benzene ring, which influences its chemical reactivity and physical properties .

- Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles through nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups.

- Electrophilic Aromatic Substitution: The isopropoxy group may direct electrophiles to the ortho and para positions during electrophilic substitution reactions.

- Reduction Reactions: The compound can be reduced to yield corresponding alcohols or amines under specific conditions.

These reactions are significant for synthesizing more complex organic molecules and functionalizing the aromatic ring.

1-Fluoro-4-isopropoxybenzene can be synthesized through several methods:

- Nucleophilic Substitution: Starting from 4-isopropoxyphenol, fluorination can be achieved using reagents such as potassium fluoride or other fluorinating agents under appropriate conditions.

- Electrophilic Fluorination: The compound can also be synthesized by introducing fluorine into 4-isopropoxybenzene using electrophilic fluorination techniques involving fluorine gas or fluorine-containing reagents.

- Rearrangement Reactions: Certain rearrangement reactions involving precursors like phenols or ethers may also yield 1-fluoro-4-isopropoxybenzene.

These synthetic routes allow for the preparation of this compound in laboratory settings for further study or application.

1-Fluoro-4-isopropoxybenzene has potential applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: Its unique properties may be utilized in developing new materials, particularly in polymer chemistry.

- Fluorinated Compounds Research: As a fluorinated aromatic compound, it may be used in studies exploring the effects of fluorination on chemical reactivity and stability.

Several compounds share structural similarities with 1-fluoro-4-isopropoxybenzene. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Fluoro-4-methylbenzene | C7H7F | Contains a methyl group instead of isopropoxy |

| 1-Fluoro-4-nitrobenzene | C6H4FNO2 | Contains a nitro group, affecting reactivity |

| 1-Fluoro-2,4-dinitrobenzene | C6H3F(NO2)2 | Two nitro groups; used in protein sequencing |

Uniqueness of 1-Fluoro-4-isopropoxybenzene

The unique aspect of 1-fluoro-4-isopropoxybenzene lies in its combination of a para-fluorine substituent with an isopropoxy group, which influences its reactivity patterns compared to other similar compounds. This specific arrangement allows for distinct synthetic pathways and potential applications that differ from those of other fluorinated aromatic compounds.